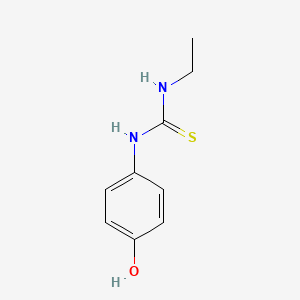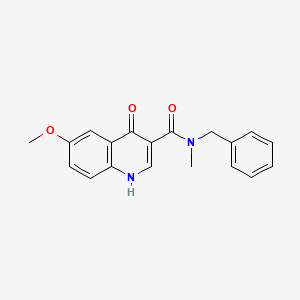![molecular formula C17H13BrN4O2S2 B15105124 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15105124.png)
2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazole moiety, a bromine atom, and a tetrahydropyridoindole framework. Benzothiadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents such as sulfur dichloride or thionyl chloride.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzothiadiazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Bromination: The bromine atom can be introduced through electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Tetrahydropyridoindole Framework: The final step involves the cyclization of the intermediate with an appropriate amine or amide to form the tetrahydropyridoindole framework.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: Benzothiadiazole derivatives are known for their optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).
Biological Research: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(2,1,3-benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzothiadiazole moiety is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine: This compound shares the benzothiadiazole moiety and sulfonyl group but differs in its overall structure and functional groups.
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide: This compound also contains the benzothiadiazole moiety and sulfonyl group but has a different core structure.
Uniqueness
2-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its combination of the benzothiadiazole moiety, bromine atom, and tetrahydropyridoindole framework. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H13BrN4O2S2 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
4-[(6-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)sulfonyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S2/c18-12-4-1-3-10-11-9-22(8-7-13(11)19-16(10)12)26(23,24)15-6-2-5-14-17(15)21-25-20-14/h1-6,19H,7-9H2 |
InChI Key |
YVFHTXTYNJMNRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=C2C=CC=C3Br)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B15105042.png)

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B15105053.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide](/img/structure/B15105061.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B15105071.png)
![N-(pyridin-3-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15105073.png)
![12-oxo-N-(3-phenylpropyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B15105088.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15105094.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15105098.png)
![N-[2-(1H-imidazol-5-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B15105112.png)
![3-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15105114.png)
![methyl 2-({(E)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15105123.png)
![(2E)-3-(3-chlorophenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B15105126.png)
